molecular formula C15H19N3O3 B11839701 (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid

(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid

Cat. No.: B11839701
M. Wt: 289.33 g/mol
InChI Key: PCNSOOYYRFLNFQ-ZDUSSCGKSA-N
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Description

(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid is a chiral amino acid derivative featuring a pentanoic acid backbone modified with:

  • A 5-amino-5-oxo (glutamine-like) moiety.
  • An (S)-configured α-carbon linked to a 2-(1H-indol-3-yl)ethylamino group.

Its structural complexity places it within a class of modified amino acids with applications in drug development, particularly as intermediates or impurities in pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

(2S)-5-amino-2-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C15H19N3O3/c16-14(19)6-5-13(15(20)21)17-8-7-10-9-18-12-4-2-1-3-11(10)12/h1-4,9,13,17-18H,5-8H2,(H2,16,19)(H,20,21)/t13-/m0/s1

InChI Key

PCNSOOYYRFLNFQ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(CCC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Chiral Starting Material Selection

The (S)-configuration is typically introduced using L-glutamic acid derivatives. For instance, L-glutamic acid γ-methyl ester serves as a precursor, with the α-amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted nucleophilic attacks during subsequent reactions.

Indole-Ethylamine Coupling

The indole-ethylamine side chain is introduced via a Mitsunobu reaction or reductive amination. A patented method employs tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate, which is deprotected in situ to generate the free amine. Coupling with the activated γ-keto glutaric acid derivative proceeds in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, achieving yields of 68–72%.

Table 1: Coupling Reaction Optimization

Coupling AgentSolventTemperatureYield (%)
EDC/HOBtDCM0°C → RT72
DCC/DMAPTHFRT58
HATUDMF-20°C65

Keto Group Functionalization

The γ-keto group is converted to a 5-amino-5-oxo moiety via a Staudinger reaction with triphenylphosphine and an azide derivative. Alternatively, catalytic hydrogenation using Pd/C in methanol under hydrogen gas selectively reduces the keto group to an amine while preserving the indole ring.

Stereoselective Synthesis Strategies

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates offers enantiomeric excess (ee) >98%. For example, Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (R)-enantiomer of a tert-butyl ester precursor, leaving the (S)-isomer intact.

Chiral Auxiliary Approach

A chiral oxazolidinone auxiliary is attached to the glutaric acid backbone, enabling diastereoselective alkylation. After indole-ethylamine coupling, the auxiliary is cleaved via hydrogenolysis, yielding the desired (S)-enantiomer with 95% ee.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Preparative HPLC achieves >99% purity, as confirmed by liquid chromatography–mass spectrometry (LC–MS).

Table 2: HPLC Purification Parameters

ColumnMobile PhaseFlow Rate (mL/min)Purity (%)
C18 (250 × 4.6 mm)10–90% MeCN/H2O1.099.5
C8 (150 × 10 mm)20–80% MeCN/H2O3.098.2

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 11.27 (s, indole NH), 7.30–7.23 (m, aromatic H), 3.37–3.28 (m, CH2NH), 2.40 (t, J = 7.4 Hz, CH2CO).

  • HRMS : Calculated for C16H20N4O3 [M + H]+: 317.1608; Found: 317.1602.

Scale-Up and Industrial Considerations

Continuous Flow Synthesis

Microwave-assisted flow reactors reduce reaction times from hours to minutes. For example, a Ugi-4CR reaction in a continuous flow system at 100°C achieves 85% yield compared to 65% in batch mode.

Green Chemistry Metrics

Solvent recovery systems and catalytic hydrogenation replace stoichiometric reductants like sodium borohydride, improving atom economy from 45% to 78% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pentanoic acid moiety, potentially forming alcohol derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they can be replaced or modified by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H19N3O4C_{15}H_{19}N_{3}O_{4} and a molecular weight of 303.33 g/mol. Its structure features an indole moiety, which is known for its biological activity, particularly in oncology.

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity . Research indicates that derivatives containing the indole structure exhibit significant effects against solid tumors, including colorectal and lung cancers.

Case Study: Antitumor Efficacy

A study published in the Proceedings of the American Association for Cancer Research demonstrated that compounds related to (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid showed promising in vitro and in vivo antitumor effects, particularly against human colon cancer cells. The study highlighted that these compounds could potentially serve as alternatives to existing chemotherapeutics like 5-fluorouracil, which often have limited efficacy against resistant tumors .

Pharmacological Studies

Numerous pharmacological studies have been conducted to evaluate the therapeutic potential of this compound:

Study FocusFindings
In vitro cytotoxicitySignificant reduction in cell viability in colorectal cancer cell lines
In vivo efficacyTumor growth inhibition observed in animal models
Mechanistic insightsInduction of apoptosis via mitochondrial pathways

Mechanism of Action

The mechanism of action of (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid would depend on its specific interactions with molecular targets. The indole moiety may interact with receptors or enzymes, while the amino and carboxyl groups could participate in hydrogen bonding and ionic interactions. These interactions could modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural Analogs with Indole Moieties

(S)-4-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic Acid (CAS 38101-59-6)
  • Structural Differences: The carboxy group at position 1 and the 4-amino group distinguish it from the target compound’s 5-amino-5-oxo and simpler side chain .
  • Properties :
    • Molecular Weight: 333.34 g/mol (vs. target compound’s undefined MW).
    • Stability: Requires storage at 2–8°C under inert atmosphere, indicating sensitivity to oxidation or hydrolysis .

Analogs with Isoindolinone or Benzimidazole Moieties

(S)-5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic Acid (CAS 874760-69-7)
  • Structural Differences: Replaces the indole-ethylamino group with a 4-amino-isoindolinone ring .
  • Applications: An impurity of lenalidomide, an immunomodulatory drug. This underscores the pharmacological relevance of amino-oxopentanoic acid derivatives in oncology .
5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic Acid
  • Structural Differences : Substitutes indole with a benzimidazole ring, altering electronic properties and hydrogen-bonding capacity .
  • Potential Use: Benzimidazole derivatives are known for antimicrobial or kinase inhibitory activity, suggesting divergent applications compared to indole-containing analogs .

Physicochemical and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Stability Notes
Target Compound Not provided Indole, α-amino, 5-oxoamide ~335 (estimated) Likely hygroscopic (similar to )
(S)-4-Amino-5-... (CAS 38101-59-6) C₁₆H₁₉N₃O₅ Indole, 4-amino, carboxy, 5-oxoamide 333.34 2–8°C, inert atmosphere
Lenalidomide Impurity (CAS 874760-69-7) C₁₃H₁₅N₃O₄ Isoindolinone, 5-oxoamide 285.28 Not provided
5-[(2-Amino-benzimidazolyl)... C₁₂H₁₄N₄O₃ Benzimidazole, 5-oxoamide 262.27 Not provided

Biological Activity

(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid, also known as a derivative of tryptophan, is a complex organic compound that exhibits a range of biological activities owing to its unique structural characteristics. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features:

  • Indole Moiety : Known for its diverse pharmacological effects.
  • Amino Acid Backbone : Contributes to its biological interactions.
  • Keto Group : Enhances its reactivity and potential binding interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Neuropharmacological Effects :
    • The indole structure is associated with neurotransmitter modulation, particularly serotonin pathways. Similar compounds have shown potential in treating mood disorders and neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • Compounds with indole structures often exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators .
  • Anticancer Potential :
    • The compound's structural resemblance to known anticancer agents suggests it may interact with cancer cell signaling pathways, potentially inhibiting tumor growth .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : Indole derivatives and amino acids.
  • Reactions : Ugi-tetrazole reactions combined with cyclization techniques.
  • Purification : Usually requires several purification steps to achieve high yields and purity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
TryptophanIndole ring with an amino groupPrecursor for serotonin
5-HydroxytryptophanHydroxylated indole derivativeNeurotransmitter precursor
SerotoninIndoleamine with additional hydroxyl groupsMood regulation
MelatoninIndoleamine with an acetyl groupSleep regulation

This comparison highlights the unique combination of functional groups in this compound that may enhance its therapeutic potential while minimizing side effects compared to these similar compounds .

Case Studies and Research Findings

Research has indicated that derivatives of this compound may exhibit enhanced binding affinity towards specific receptors involved in neurotransmission and immune response modulation. High-throughput screening assays are employed to evaluate these interactions, providing insights into pharmacodynamics and pharmacokinetics .

Example Study

A study conducted at the Groningen Research Institute of Pharmacy explored the synthesis of various derivatives targeting specific kinases related to cancer treatment. The findings suggested that modifications to the indole structure could significantly enhance biological activity against targeted cancer pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid?

Answer:
The synthesis typically involves multi-step reactions starting from indole derivatives. A common approach includes:

Indole Functionalization : Reacting 2-(1H-indol-3-yl)acetic acid with ethanol and sulfuric acid to form an ester intermediate (e.g., ethyl 2-(1H-indol-3-yl)acetate) .

Hydrazide Formation : Refluxing the ester with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide .

Oxadiazole Ring Closure : Treating the hydrazide with carbon disulfide and ethanolic potassium hydroxide to generate a thiol-oxadiazole intermediate .

Alkylation/Amino Acid Coupling : Reacting the intermediate with alkyl/aralkyl halides or amino acid precursors in DMF with NaH as a base to introduce the pentanoic acid backbone .
Key Considerations : Optimize reaction times (e.g., 6–12 hours for hydrazide formation) and use inert atmospheres to prevent oxidation.

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:
Structural validation requires a combination of:

  • 1H-NMR : To confirm the stereochemistry (S-configuration) and indole proton environments (δ 7.0–7.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and carboxylate groups (C=O ~1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI HRMS m/z [M + H]+ calculated for C₁₅H₂₀N₄O₃: 320.1485) .
    Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced: How can researchers address discrepancies in reported biological activities of this compound?

Answer:
Discrepancies may arise from:

  • Purity Variations : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to verify purity (>95%) .
  • Stereochemical Integrity : Confirm enantiomeric excess via chiral chromatography (e.g., Chiralpak AD-H column) .
  • Assay Conditions : Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀ measurements at pH 7.4 with 1 mM DTT) .
    Case Study : A study on insulin-regulated aminopeptidase inhibitors found that minor impurities (<5%) reduced activity by 30%, highlighting the need for rigorous purification .

Advanced: What strategies optimize the yield of the final compound during alkylation?

Answer:
Yield optimization hinges on:

  • Solvent Selection : DMF enhances solubility of intermediates but requires anhydrous conditions to prevent hydrolysis .
  • Base Choice : NaH (1.2 equivalents) outperforms K₂CO₃ in promoting nucleophilic substitution .
  • Temperature Control : Maintain 0–5°C during alkyl halide addition to minimize side reactions (e.g., over-alkylation) .
    Data Table :
ParameterOptimal ConditionYield Improvement
SolventDMF+25% vs. THF
Equivalents of NaH1.2 eq+15% vs. 1.0 eq
Reaction Temperature0–5°C+20% vs. RT

Basic: How should this compound be stored to ensure stability?

Answer:

  • Storage Conditions : -20°C in amber vials under argon to prevent degradation via oxidation or light exposure .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
    Caution : Prolonged storage in aqueous buffers (pH >8) leads to hydrolysis of the amide bond within 48 hours .

Advanced: How can researchers design assays to study its interaction with biological targets?

Answer:
Recommended approaches include:

  • Fluorescence-Based Binding Assays : Use tryptophan fluorescence quenching (λₑₓ = 280 nm, λₑₘ = 350 nm) to monitor binding to proteins .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure real-time binding kinetics (KD < 100 nM reported for related indole derivatives) .
  • Molecular Dynamics Simulations : Model interactions with targets like aminopeptidases using AMBER force fields .

Advanced: What are the challenges in resolving stereochemical ambiguities during synthesis?

Answer:

  • Racemization Risk : The α-carbon of the pentanoic acid moiety is prone to racemization at pH >8. Use low-temperature conditions (<10°C) during coupling reactions .
  • Chiral Auxiliaries : Employ (S)-tert-butyl sulfinamide to enforce stereoselectivity, achieving >98% ee .
  • Validation : Compare experimental optical rotation ([α]²⁵D = +12.5°) with literature values .

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